4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid
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Overview
Description
“4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid” is a chemical compound with the CAS Number: 2416231-19-9 . It has a molecular weight of 369.36 . The IUPAC name for this compound is 4-(((1-(4-cyanophenyl)-1H-tetrazol-5-yl)sulfonyl)methyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11N5O4S/c17-9-11-3-7-14(8-4-11)21-16(18-19-20-21)26(24,25)10-12-1-5-13(6-2-12)15(22)23/h1-8H,10H2,(H,22,23) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 369.36 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Liquid Crystalline Complexes
A study by Alaasar and Tschierske (2019) explored the formation of supramolecular liquid crystalline complexes through intermolecular hydrogen bond formation between rod-like pyridylazophenyl-alkoxybenzoates and cyanobiphenyl-alkyloxybenzoic acids. These benzoic acid derivatives, which include structural similarities to the specified compound, exhibit enantiotropic nematic phases over a broad temperature range, highlighting their potential in liquid crystal display technologies and optical devices (Alaasar & Tschierske, 2019).
Coordination Polymers
In the realm of materials science, Song et al. (2009) conducted research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, achieved through ligand modifications. The study aimed at tuning the framework topologies of these polymers to analyze their structures and spectral studies. Such coordination polymers, related by their tetrazole components to the compound , are crucial for developing new materials with potential applications in gas storage, separation technologies, and catalysis (Song et al., 2009).
Antimicrobial Activities
Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids through a green chemistry approach, using ultrasound irradiation conditions. These sulfonamides, structurally related to the compound of interest, exhibited significant antimicrobial activities. The study underscores the potential of these compounds in developing new antimicrobials for various applications in medicine and biotechnology (Dineshkumar & Thirunarayanan, 2019).
Future Directions
The future directions of this compound could involve further exploration of its potential biological activities. Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . Therefore, “4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid” could be a subject of future research in this context.
Mechanism of Action
Target of Action
It is known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Biochemical Pathways
It is known that tetrazole derivatives can affect various biochemical pathways due to their wide range of biological properties .
Pharmacokinetics
It is suggested that the synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants .
Result of Action
It is known that tetrazole derivatives can have a wide range of biological properties, suggesting that they could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
4-[[1-(4-cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4S/c17-9-11-3-7-14(8-4-11)21-16(18-19-20-21)26(24,25)10-12-1-5-13(6-2-12)15(22)23/h1-8H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRJLOLIZMLWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=NN2C3=CC=C(C=C3)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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